2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate
Description
This compound is a dioxalate salt of a heterocyclic molecule featuring a 1H-benzo[d]imidazole core linked via a methyl group to a piperazine ring. The ethanone moiety bridges the piperazine to a 4-benzylpiperidine group. The dioxalate counterion enhances aqueous solubility, a common strategy for improving pharmacokinetic properties . Structurally, it combines two pharmacologically significant motifs:
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-(4-benzylpiperidin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O.2C2H2O4/c32-26(31-12-10-22(11-13-31)18-21-6-2-1-3-7-21)20-30-16-14-29(15-17-30)19-25-27-23-8-4-5-9-24(23)28-25;2*3-1(4)2(5)6/h1-9,22H,10-20H2,(H,27,28);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSRJWWBGUUNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate is a complex organic molecule that integrates multiple pharmacophores, including a benzimidazole moiety, piperazine, and benzylpiperidine. This unique structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Binding : The benzimidazole moiety has been shown to bind to DNA, disrupting its function and potentially leading to apoptosis in cancer cells .
- Kinase Inhibition : Similar compounds have exhibited inhibitory effects on key kinases involved in cancer proliferation, such as EGFR and mTOR. The presence of the piperazine ring enhances cellular uptake and bioavailability .
- Cell Cycle Regulation : Research indicates that derivatives of benzimidazole can induce cell cycle arrest and promote apoptosis through the upregulation of pro-apoptotic factors like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Biological Activity Data
The following table summarizes the biological activities observed for related compounds in the literature:
| Compound Name | IC50 (μM) | Target Kinase | Effect Observed |
|---|---|---|---|
| Compound 6c | 7.82 | EGFR | Cytotoxicity in cancer cell lines |
| Compound 6h | 21.48 | HER2 | Induction of apoptosis |
| Compound 6i | 15.00 | mTOR | Cell cycle arrest in HepG2 cells |
| 2-(4-benzylpiperidin-1-yl) ethanone dioxalate | TBD | Various kinases | Potential multi-target inhibition |
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : A recent study synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. Compounds demonstrated IC50 values ranging from 7.82 to 21.48 μM against different targets, indicating significant anticancer potential .
- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with key enzymes involved in cancer progression, suggesting that they could serve as multi-targeted kinase inhibitors. The ability to bind effectively to both DNA and protein targets enhances their therapeutic efficacy .
- In Vivo Evaluations : Preliminary in vivo studies are warranted to assess the pharmacokinetics and therapeutic index of these compounds. Early results suggest promising bioavailability and efficacy in tumor models .
Scientific Research Applications
Scientific Research Applications of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate
This compound is a complex organic molecule integrating multiple pharmacophores, including a benzimidazole moiety, piperazine, and benzylpiperidine. Its molecular formula is C30H37N5O9, with a molecular weight of 611.652, and it typically has a purity of 95%. This compound is a useful research tool with potential biological activities, particularly in oncology and neurology.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- DNA Binding : The benzimidazole moiety can bind to DNA, disrupting its function and potentially leading to apoptosis in cancer cells.
- Kinase Inhibition : Similar compounds have shown inhibitory effects on kinases involved in cancer proliferation, such as EGFR and mTOR. The piperazine ring enhances cellular uptake and bioavailability.
- Cell Cycle Regulation : Derivatives of benzimidazole can induce cell cycle arrest and promote apoptosis by upregulating pro-apoptotic factors like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
The following table summarizes the biological activities observed for related compounds:
| Compound Name | IC50 (μM) | Target Kinase | Effect Observed |
|---|---|---|---|
| Compound 6c | 7.82 | EGFR | Cytotoxicity in cancer cell lines |
| Compound 6h | 21.48 | HER2 | Induction of apoptosis |
| Compound 6i | 15.00 | mTOR | Cell cycle arrest in HepG2 cells |
| 2-(4-benzylpiperidin-1-yl) ethanone dioxalate | TBD | Various kinases | Potential multi-target inhibition |
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : A study synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The compounds demonstrated IC50 values ranging from 7.82 to 21.48 μM against different targets, indicating anticancer potential.
- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with key enzymes involved in cancer progression, suggesting they could serve as multi-targeted kinase inhibitors. The ability to bind effectively to both DNA and protein targets enhances their therapeutic efficacy.
- In Vivo Evaluations : Preliminary in vivo studies are warranted to assess the pharmacokinetics and therapeutic index of these compounds. Early results suggest promising bioavailability and efficacy in tumor models.
Usage Disclaimer
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and pharmacological features of the target compound with analogs from the provided evidence:
Key Insights:
Structural Variations :
- The benzylpiperidine group in the target compound distinguishes it from analogs with simpler substituents (e.g., methylpiperazine in Analog 1) . This bulky group may enhance lipophilicity and CNS penetration.
- The dioxalate salt contrasts with freebase forms in analogs, likely improving bioavailability .
Synthetic Complexity :
- Analog 2 requires Na₂S₂O₄-mediated cyclization , whereas the target compound’s synthesis likely involves coupling steps similar to Analog 3 .
Patent Landscape :
- describes imidazo-thiadiazole derivatives with piperazine-piperidine scaffolds , underscoring therapeutic interest in such hybrids but differing in core heterocycles.
Research Findings and Limitations
- Activity Data: No direct efficacy data for the target compound is available in the evidence.
- Contradictions : While Analog 5 () shares a piperazine-acetyl group, its dioxolane-imidazole core differs significantly, limiting direct comparison .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
